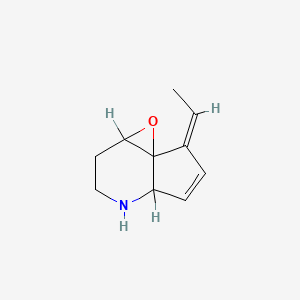
Dihydroabikoviromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroabikoviromycin, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dihydroabikoviromycin, a compound derived from certain Streptomyces species, has garnered attention in scientific research due to its bioactive properties. This article explores its applications across various fields, including microbiology, agriculture, and pharmaceuticals, supported by comprehensive data and case studies.
Microbiological Studies
This compound has been investigated for its antimicrobial activity against various pathogens. Its efficacy has been demonstrated in several studies:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogenic strains, making it a candidate for developing new antibiotics .
- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and affecting cellular respiration, which leads to cell death. This makes it a valuable tool for studying bacterial resistance mechanisms and developing new therapeutic strategies .
Agricultural Applications
This compound has also been explored for its potential use in agriculture:
- Biocontrol Agent : It has been identified as an effective biocontrol agent against plant pathogens such as Phytophthora cinnamomi. Studies have shown that extracts containing this compound can enhance plant resistance to diseases, thereby improving crop yields .
- Phytotoxicity Studies : Research on the phytotoxic effects of this compound indicates that while it can inhibit harmful pathogens, it also requires careful application to avoid detrimental effects on non-target plants .
Pharmaceutical Research
The pharmaceutical potential of this compound extends beyond its antimicrobial properties:
- Immunomodulatory Effects : Studies have shown that this compound can modulate immune responses in animal models. For instance, repeated exposure in mice led to significant changes in immune cell populations, suggesting its potential use in therapies aimed at enhancing immune function or treating autoimmune diseases .
- Cancer Research : Preliminary studies indicate that compounds related to this compound may possess antitumor activity. Ongoing research aims to elucidate these effects further and explore their applicability in cancer treatment protocols .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university demonstrated the effectiveness of this compound against Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, indicating its potential as a new therapeutic agent .
Case Study 2: Agricultural Impact
In agricultural trials, the application of fungal endophyte extracts containing this compound resulted in a 30% reduction in disease severity caused by Phytophthora cinnamomi in Lupinus luteus. These findings suggest that integrating such biocontrol agents could revolutionize sustainable farming practices .
Case Study 3: Immunomodulation
Research involving mice exposed to this compound showed a dose-dependent increase in T lymphocyte populations. This suggests that the compound may enhance immune responses, paving the way for further studies into its use as an immunotherapeutic agent .
Propiedades
Número CAS |
38704-36-8 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]dec-8-ene |
InChI |
InChI=1S/C10H13NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,8-9,11H,5-6H2,1H3/b7-2- |
Clave InChI |
XFDNFSFFQFVZGJ-UQCOIBPSSA-N |
SMILES |
CC=C1C=CC2C13C(O3)CCN2 |
SMILES isomérico |
C/C=C\1/C=CC2C13C(O3)CCN2 |
SMILES canónico |
CC=C1C=CC2C13C(O3)CCN2 |
Sinónimos |
dihydroabikoviromycin SF-973C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















